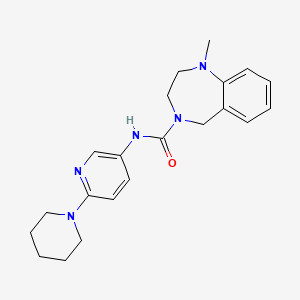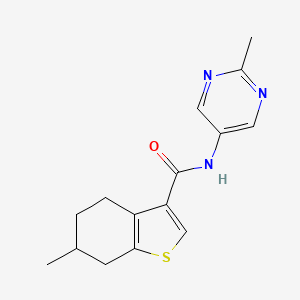![molecular formula C15H22N6 B6751940 4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole](/img/structure/B6751940.png)
4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrazolyl-pyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrazolyl-Pyrrolidinyl Moiety: This step involves the coupling of the triazole core with the pyrazolyl-pyrrolidinyl fragment, which can be achieved through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学研究应用
4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
相似化合物的比较
Similar Compounds
4-Cyclopropyl-3-methyl-1,2,4-triazole: Lacks the pyrazolyl-pyrrolidinyl moiety, resulting in different chemical properties and applications.
3-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole: Lacks the cyclopropyl group, leading to variations in reactivity and biological activity.
4-Cyclopropyl-1,2,4-triazole: A simpler structure with different chemical behavior and uses.
Uniqueness
4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole is unique due to its combination of a cyclopropyl group, a methyl group, and a pyrazolyl-pyrrolidinyl moiety. This unique structure imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activities, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
4-cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6/c1-11-17-18-15(21(11)13-5-6-13)10-20-7-3-4-14(20)12-8-16-19(2)9-12/h8-9,13-14H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGBCXSKYSERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CN3CCCC3C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B6751868.png)
![[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B6751880.png)
![3-(2,2,2-Trifluoroethyl)-8-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6751887.png)
![N-(4-methylcyclohexyl)-2-[4-(5-methyl-1H-indazole-7-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6751895.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B6751898.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]butan-1-one](/img/structure/B6751905.png)
![6-[4-(2-pyrrolidin-1-ylacetyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6751913.png)

![N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751932.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methyl-3-pyrazol-1-ylpropyl)piperidine-1-carboxamide](/img/structure/B6751951.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6751959.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6751964.png)
![4-[1-(2,3-dihydro-1H-indene-4-carbonyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6751971.png)
